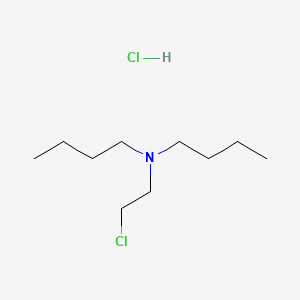

Dibutyl(2-chloroethyl)ammonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl(2-chloroethyl)ammonium chloride, also known as 2-chloroethyl-N,N-dibutyl-ammonium chloride (CBDAC) is a quaternary ammonium salt. It is a cationic surfactant that is used in a variety of applications, including detergents, disinfectants, and as an anti-microbial agent. CBDAC is also used in the synthesis of other compounds, such as polymers and other surfactants.

Scientific Research Applications

Antimicrobial Properties

Quaternary ammonium compounds, including Dibutyl(2-chloroethyl)ammonium chloride, are known for their antimicrobial properties. These compounds are used in a variety of consumer and industrial products to combat microbial growth. A comprehensive review highlighted the similarities in hazard profiles between different quaternary ammonium compounds, emphasizing their low systemic absorption, non-carcinogenic, non-genotoxic nature, and primarily local effects through irritation at high concentrations (A. Luz et al., 2020).

Mechanisms of Action

The mechanisms of action of cationic antiseptics, including quaternary ammonium compounds, vary substantially despite some similarities. This diversity is significant for their application in clinical and domestic settings, affecting their interaction with cell envelopes and implications for cross-resistance with other antimicrobials (P. Gilbert & L. E. Moore, 2005).

Environmental Considerations

The environmental interaction of nitrogen compounds like ammonium chloride with active chlorine, relevant to the use of this compound, has been studied for its potential to form hazardous byproducts such as nitrogen trichloride and dinitrogen monoxide. These findings are crucial for understanding the environmental impact of such compounds in chlorinated systems (T. Dokter, 1985).

Effects on Plant Growth

The impact of ammonium concentrations on plant growth, including the effects of compounds like this compound, has been reviewed, highlighting the differential responses across various plant species. This research is vital for agricultural applications and understanding the potential toxic effects of high ammonium levels (J. Gerendás et al., 1997).

Durability in Construction

Research on the durability of cement mortar systems exposed to ammonium chloride environments sheds light on the challenges faced by construction materials in the presence of such chemicals. This study provides insights into developing more resistant and sustainable materials for construction in aggressive environments (Sheba Babu et al., 2020).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dibutyl(2-chloroethyl)ammonium chloride involves the reaction of 2-chloroethylamine with dibutylamine in the presence of hydrochloric acid.", "Starting Materials": [ "2-chloroethylamine", "dibutylamine", "hydrochloric acid" ], "Reaction": [ "Add 2-chloroethylamine to a reaction flask", "Add dibutylamine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer", "Concentrate the filtrate under reduced pressure to obtain Dibutyl(2-chloroethyl)ammonium chloride as a white solid" ] } | |

| 4535-81-3 | |

Molecular Formula |

C10H23Cl2N |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

dibutyl(2-chloroethyl)azanium;chloride |

InChI |

InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |

InChI Key |

OWFDMTIOBATGBR-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCl.Cl |

Canonical SMILES |

CCCC[NH+](CCCC)CCCl.[Cl-] |

| 4535-81-3 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)